molecular formula C5H7NO3 B1204827 4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid CAS No. 22573-88-2

4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Cat. No. B1204827
CAS RN: 22573-88-2
M. Wt: 129.11 g/mol
InChI Key: WFOFKRKDDKGRIK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-Pyrroline-3-hydroxy-5-carboxylic acid, also known as 3-hydroxy delta 1-pyrroline-5-carboxylic acid, belongs to the class of organic compounds known as alpha amino acids and derivatives. These are amino acids in which the amino group is attached to the carbon atom immediately adjacent to the carboxylate group (alpha carbon), or a derivative thereof. 1-Pyrroline-3-hydroxy-5-carboxylic acid is soluble (in water) and a weakly acidic compound (based on its pKa). 1-Pyrroline-3-hydroxy-5-carboxylic acid has been primarily detected in saliva. Within the cell, 1-pyrroline-3-hydroxy-5-carboxylic acid is primarily located in the mitochondria. 1-Pyrroline-3-hydroxy-5-carboxylic acid exists in all eukaryotes, ranging from yeast to humans. In humans, 1-pyrroline-3-hydroxy-5-carboxylic acid is involved in the arginine and proline metabolism pathway. 1-Pyrroline-3-hydroxy-5-carboxylic acid is also involved in several metabolic disorders, some of which include guanidinoacetate methyltransferase deficiency (gamt deficiency), the hyperprolinemia type I pathway, the hyperornithinemia-hyperammonemia-homocitrullinuria [HHH-syndrome] pathway, and ornithine aminotransferase deficiency (oat deficiency).
1-pyrroline-3-hydroxy-5-carboxylic acid is a 1-pyrrolinecarboxylic acid. It is a conjugate acid of a 1-pyrroline-3-hydroxy-5-carboxylate.

Scientific Research Applications

Chemical Synthesis and Applications

4-Hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid has been explored in various chemical synthesis processes. For instance, Alizadeh, Hosseinpour, and Rostamnia (2008) reported a facile and direct synthesis of 4-hydroxy-1H-pyrrole-2,3-dicarboxylic acid derivatives, highlighting its use in unusual ring annulation of acetylenic esters and α-amino acids (Alizadeh, Hosseinpour, & Rostamnia, 2008). Marcotte and Lubell (2002) synthesized a series of 4-amino-1H-pyrrole-2-carboxylic acid benzyl esters, further demonstrating the compound's potential in organic synthesis (Marcotte & Lubell, 2002).

Biological and Pharmacological Research

In the field of biological and pharmacological research, several studies have focused on derivatives of 4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid. For example, Liu et al. (2014) investigated the synthesis and potential bioactivities of 4-amino derivatives of tetramic acid, which include 4-hydroxy-2-oxo-2,5-dihydro-1H-pyrrole-3-carboxylates. They explored their herbicidal, fungicidal, insecticidal, and antitumor activities (Liu et al., 2014). Also, in a study by Nguyen et al. (2022), derivatives of 3-pyrroline-2-ones, structurally related to 4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid, were synthesized and their antioxidant activity was evaluated (Nguyen et al., 2022).

Chemical Properties and Reactions

The chemical properties and reactions of compounds related to 4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid have been a subject of research as well. For instance, a study by Ryabukhin et al. (2012) demonstrated a procedure for synthesizing 3-hydroxy-1,5-dihydro-2H-pyrrol-2-ones, showcasing the versatility of pyrrole derivatives in chemical reactions (Ryabukhin et al., 2012).

properties

CAS RN

22573-88-2

Product Name

4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid

Molecular Formula

C5H7NO3

Molecular Weight

129.11 g/mol

IUPAC Name

4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid

InChI

InChI=1S/C5H7NO3/c7-3-1-4(5(8)9)6-2-3/h2-4,7H,1H2,(H,8,9)

InChI Key

WFOFKRKDDKGRIK-UHFFFAOYSA-N

SMILES

C1C(C=NC1C(=O)O)O

Canonical SMILES

C1C(C=NC1C(=O)O)O

Other CAS RN

22573-88-2

physical_description

Solid

synonyms

3,4-dihydro-3-hydroxy-2H-pyrrole-5-carboxylic acid
3-hydroxy delta 1-pyrroline-5-carboxylic acid
3-hydroxy delta 1-pyrroline-5-carboxylic acid, anion

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Reactant of Route 2
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Reactant of Route 3
4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid
Reactant of Route 4
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Reactant of Route 5
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Reactant of Route 6
4-hydroxy-3,4-dihydro-2H-pyrrole-2-carboxylic acid

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